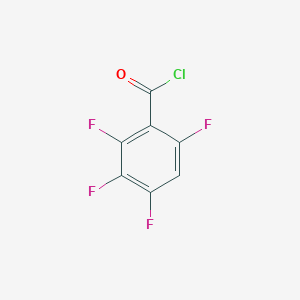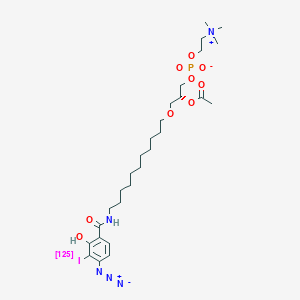
4-(Methylamino)pyridine
Vue d'ensemble
Description
4-(Methylamino)pyridine, also known as N-Methyl-4-pyridinamine, is a compound with the molecular formula C6H8N2 . It is used as an efficient nucleophilic catalyst during the preparation of ultra-high surface area emulsion templated porous polymers .
Molecular Structure Analysis
The molecular structure of 4-(Methylamino)pyridine consists of a pyridine ring with a methylamino group attached to the 4-position . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
4-(Methylamino)pyridine has been employed as an efficient nucleophilic catalyst in various reactions . It has been used to functionalize hypercrosslinked emulsion-templated porous polymers to form a highly efficient heterogeneous nucleophilic catalyst for the acylation of a tertiary alcohol . It has also been used as a reactant to synthesize 4-(N-allyl-N-methylamino)pyridine, which is employed as an intermediate to prepare DMAP/SBA-15 supported catalyst for the synthesis of propylene carbonate .Physical And Chemical Properties Analysis
4-(Methylamino)pyridine is a solid at room temperature with a boiling point of 213.3±13.0 °C at 760 mmHg and a melting point of 124-125 °C . It has a density of 1.1±0.1 g/cm3 and a vapor pressure of 0.2±0.4 mmHg at 25°C .Applications De Recherche Scientifique
Material Science: Emulsion-Templated Porous Polymers
Summary of the Application
4-(Methylamino)pyridine is used to functionalize hypercrosslinked emulsion-templated porous polymers (polyHIPE) to form a highly efficient heterogeneous nucleophilic catalyst .
Methods of Application
The compound is used as a nucleophilic catalyst during the preparation of ultra-high surface area emulsion templated porous polymers . The exact experimental procedures and technical details are not provided in the sources.
Results or Outcomes
The use of 4-(Methylamino)pyridine as a catalyst results in the formation of ultra-high surface area emulsion templated porous polymers . The quantitative data or statistical analyses are not provided in the sources.
Organic Chemistry: Synthesis of Propylene Carbonate
Summary of the Application
4-(Methylamino)pyridine can be used to synthesize 4-(N-allyl-N-methylamino)pyridine, which is employed as an intermediate to prepare DMAP/SBA-15 supported catalyst for the synthesis of propylene carbonate .
Methods of Application
The compound is used as an intermediate during the preparation of a supported catalyst for the synthesis of propylene carbonate . The exact experimental procedures and technical details are not provided in the sources.
Results or Outcomes
The use of 4-(Methylamino)pyridine in the synthesis of propylene carbonate results in the formation of a highly efficient catalyst . The quantitative data or statistical analyses are not provided in the sources.
Organic Chemistry: Preparation of 5-azaoxindoles
Summary of the Application
4-(Methylamino)pyridine can be used to prepare 5-azaoxindoles via homolytic aromatic substitution .
Methods of Application
The compound is used as a reactant during the synthesis of 5-azaoxindoles . The exact experimental procedures and technical details are not provided in the sources.
Results or Outcomes
The use of 4-(Methylamino)pyridine in the synthesis of 5-azaoxindoles results in the formation of these heterocyclic compounds . The quantitative data or statistical analyses are not provided in the sources.
Organic Chemistry: Acylation of a Tertiary Alcohol
Summary of the Application
4-(Methylamino)pyridine can be used to functionalize hypercrosslinked emulsion-templated porous polymers (polyHIPE) to form a highly efficient heterogeneous nucleophilic catalyst for the acylation of a tertiary alcohol .
Methods of Application
The compound is used as a nucleophilic catalyst during the acylation of a tertiary alcohol . The exact experimental procedures and technical details are not provided in the sources.
Results or Outcomes
The use of 4-(Methylamino)pyridine in the acylation of a tertiary alcohol results in the formation of a highly efficient catalyst . The quantitative data or statistical analyses are not provided in the sources.
Organic Chemistry: Synthesis of DMAP/SBA-15 Supported Catalyst
Summary of the Application
4-(Methylamino)pyridine can be used as a reactant to synthesize 4-(N-allyl-N-methylamino)pyridine, which is employed as an intermediate to prepare DMAP/SBA-15 supported catalyst for the synthesis of propylene carbonate .
Methods of Application
The compound is used as a reactant during the synthesis of a supported catalyst for the synthesis of propylene carbonate . The exact experimental procedures and technical details are not provided in the sources.
Safety And Hazards
4-(Methylamino)pyridine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
N-methylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-7-6-2-4-8-5-3-6/h2-5H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCYTCMNCWMCQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149913 | |
| Record name | 4-Methylaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)pyridine | |
CAS RN |
1121-58-0 | |
| Record name | 4-(Methylamino)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylaminopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylaminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylamino)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B57448.png)












